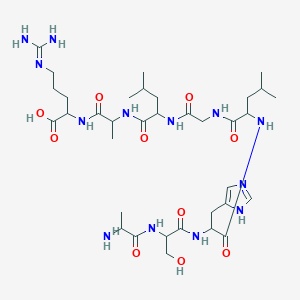
Complement 3a (70-77)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Complement 3a (70-77) is an octapeptide corresponding to the COOH terminus of Complement 3a. It exhibits the specificity and 1 to 2% of the biological activities of Complement 3a . This compound is part of the complement system, which plays a crucial role in the immune response by aiding in the clearance of pathogens and damaged cells .
Preparation Methods
Complement 3a (70-77) is synthesized through peptide synthesis techniques. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
Complement 3a (70-77) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, particularly methionine and cysteine.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the peptide. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide.
Scientific Research Applications
Complement 3a (70-77) has several scientific research applications:
Immunology: It is used to study the complement system and its role in immune responses.
Inflammation: The compound is used to investigate inflammatory processes and the role of complement proteins in inflammation.
Neuroscience: Research has shown that Complement 3a (70-77) can influence neural plasticity and recovery after ischemic brain injury.
Pharmacology: It is used to develop and test new drugs targeting the complement system.
Mechanism of Action
Complement 3a (70-77) exerts its effects by binding to the Complement 3a receptor (C3aR), a G-protein-coupled receptor expressed on various cell types, including neurons and glia . This binding triggers a cascade of intracellular signaling events that lead to various biological responses, such as chemotaxis, mast cell degranulation, and macrophage activation . The molecular targets and pathways involved include the activation of G-proteins and downstream signaling molecules like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Complement 3a (70-77) is unique in its specific sequence and biological activity. Similar compounds include:
Complement 3a (C3a): The full-length protein from which Complement 3a (70-77) is derived.
Complement 5a (C5a): Another anaphylatoxin with similar functions but different receptor specificity.
Complement 4a (C4a): A related anaphylatoxin with distinct biological activities. Complement 3a (70-77) is unique in its ability to selectively desensitize ileal smooth muscle to Complement 3a but not to Complement 5a, indicating a specific interaction with cellular Complement 3a binding sites.
Properties
Molecular Formula |
C35H61N13O10 |
|---|---|
Molecular Weight |
823.9 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40) |
InChI Key |
LYTNSBOBASKUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12307819.png)
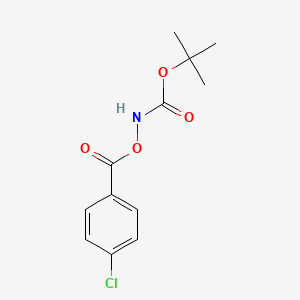
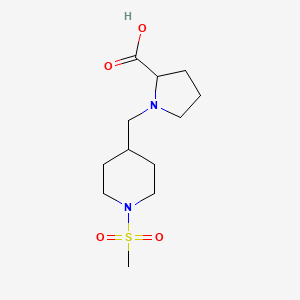
![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)
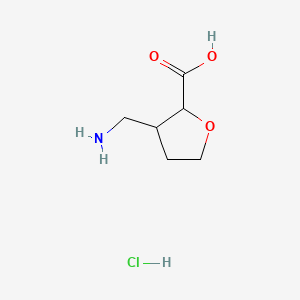
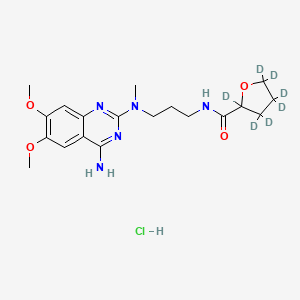

![1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12307878.png)
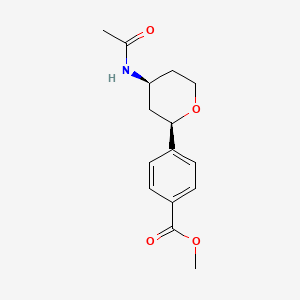
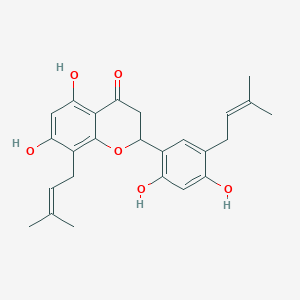
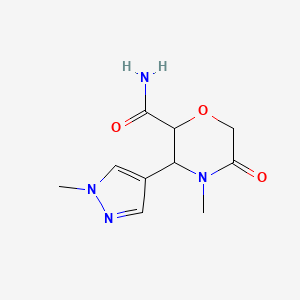
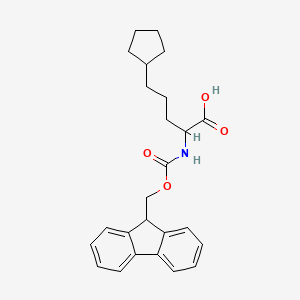
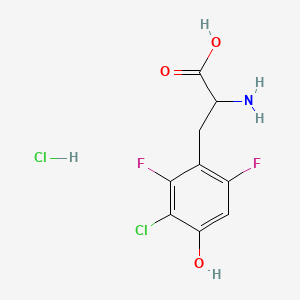
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)
